molecular formula C43H69N11O3 B1675336 Voxvoganan CAS No. 1166254-80-3

Voxvoganan

Cat. No.: B1675336
CAS No.: 1166254-80-3
M. Wt: 788.1 g/mol
InChI Key: ZVOYWSKEBVVLGW-ZDCRTTOTSA-N
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Description

LTX-109 is a novel antimicrobial agent primarily used for nasal decolonization of methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It is a broad-spectrum, fast-acting bactericidal drug that causes membrane disruption and cell lysis, making it effective against a variety of bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

LTX-109 is synthesized through a series of peptide bond formations. The compound is a tripeptide that includes L-arginine, L-tryptophan, and 2-phenylethyl amide. The synthesis involves the coupling of these amino acids using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of LTX-109 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

LTX-109 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can revert these dimers to monomers .

Scientific Research Applications

LTX-109 has a wide range of scientific research applications, including:

Mechanism of Action

LTX-109 exerts its effects by binding to negatively charged membrane components on bacterial cells. This binding disrupts the membrane integrity, leading to cell lysis and death. The compound mimics the effects of natural antimicrobial peptides, which are part of the innate immune system. This mechanism is not associated with cross-resistance and has a low propensity for the development of resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LTX-109 is unique due to its broad-spectrum activity and rapid bactericidal action. Unlike some other antimicrobial agents, it has a low propensity for resistance development, making it a promising candidate for treating infections caused by resistant bacterial strains .

Properties

CAS No.

1166254-80-3

Molecular Formula

C43H69N11O3

Molecular Weight

788.1 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide

InChI

InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1

InChI Key

ZVOYWSKEBVVLGW-ZDCRTTOTSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Appearance

Solid powder

1166254-80-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LTX 109
LTX-109
LTX109

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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